molecular formula C7H11NO4 B7805310 Piperidine-2,3-dicarboxylic acid CAS No. 17079-18-4

Piperidine-2,3-dicarboxylic acid

Cat. No.: B7805310
CAS No.: 17079-18-4
M. Wt: 173.17 g/mol
InChI Key: PTLWNCBCBZZBJI-UHFFFAOYSA-N
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Description

Piperidine-2,3-dicarboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its role as an ionotropic glutamate receptor antagonist, which makes it significant in neuropharmacology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diethyl malonate and 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize purity .

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Piperidine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as an ionotropic glutamate receptor antagonist, making it useful in studying neurotransmission and neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurotoxicity.

    Industry: Employed in the development of agrochemicals and other industrial chemicals

Mechanism of Action

Piperidine-2,3-dicarboxylic acid exerts its effects primarily by antagonizing ionotropic glutamate receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking these receptors, it can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in conditions like epilepsy and neurodegenerative diseases .

Comparison with Similar Compounds

Uniqueness: Piperidine-2,3-dicarboxylic acid is unique due to its specific positioning of carboxyl groups, which imparts distinct chemical and biological properties. Its role as an ionotropic glutamate receptor antagonist sets it apart from other piperidine derivatives, making it particularly valuable in neuropharmacological research .

Biological Activity

Piperidine-2,3-dicarboxylic acid (PDA) is a bicyclic compound that has garnered attention due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article explores the biological activity of PDA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound exists in two stereoisomeric forms: cis and trans. The cis form is particularly noted for its biological activity. The compound has the following chemical structure:

  • Molecular Formula : C7_7H9_9N1_1O4_4
  • CAS Number : 46026-75-9

The primary mechanism of action for PDA involves its interaction with ionotropic glutamate receptors , specifically the NMDA receptor. Research indicates that PDA acts as both an agonist and antagonist at these receptors, depending on its stereochemistry and the experimental conditions.

  • NMDA Receptor Agonism :
    • PDA has been shown to stimulate cyclic GMP formation in rat cerebellar slices, indicating partial agonistic activity at NMDA receptors. This effect is significantly blocked by NMDA antagonists, confirming its role as a partial agonist .
  • Antagonistic Properties :
    • The cis form of PDA exhibits antagonistic effects on excitatory amino acid responses in various neuronal preparations. It selectively reduces responses to NMDA, AMPA, and kainate-mediated excitations . This dual action highlights its potential as a therapeutic agent for conditions characterized by excitotoxicity.

Pharmacological Effects

The pharmacological profile of PDA has been investigated across several studies:

  • Excitatory Amino Acid Antagonism :
    • In experiments involving spinal cord preparations from frogs and immature rats, cis-PDA demonstrated significant synaptic depressant activity, particularly against NMDA-mediated excitatory responses .
  • Cyclic GMP Production :
    • In the presence of phosphodiesterase inhibitors, cis-PDA was found to enhance cyclic GMP production in immature rat cerebellar slices, a process mediated through NMDA receptor activation .

Case Studies and Research Findings

Several studies have explored the biological activity of PDA in various contexts:

Study ReferenceFindings
Demonstrated that cis-PDA selectively antagonizes excitatory amino acid responses in spinal cord preparations.
Showed that cis-PDA acts as a partial NMDA agonist influencing cyclic GMP production.
Investigated the effects of cyclic dicarboxylic acids on spontaneous firing rates in rat cortical neurons; found non-selective antagonism by cis-PDA.
Reported that cis-PDA blocks responses mediated by NMDA, AMPA, and kainate receptors effectively.

Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications:

  • Neuroprotection : Given its ability to modulate excitatory neurotransmission, PDA may serve as a neuroprotective agent in conditions such as stroke or neurodegenerative diseases.
  • Pain Management : Its synaptic depressant properties could be explored for pain relief strategies by dampening excessive excitatory signaling.
  • Cancer Therapy : Emerging research indicates that piperidine derivatives may have anticancer properties through mechanisms involving apoptosis induction and cell cycle modulation .

Properties

IUPAC Name

piperidine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLWNCBCBZZBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17079-18-4, 46026-75-9
Record name 2,3-Piperidinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17079-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Piperidinedicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046026759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperidinedicarboxylic acid
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Synthesis routes and methods

Procedure details

Dissolve pyridine-2,3-dicarboxylic acid (20 g, 120 mmol) in 0.5N aqueous sodium hydroxide (900 mL). Add nickel/aluminum powder (45 g) in portions over 3 hours. Stir for 4 days, filter off the catalyst to yield the title compound in clear solution. The resulting free amine is not isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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